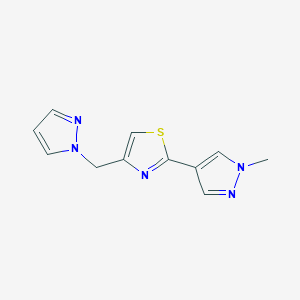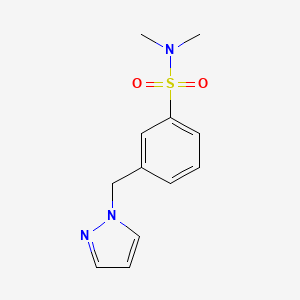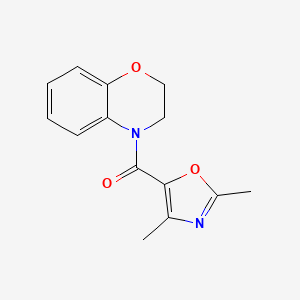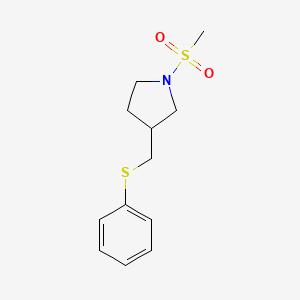
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a thiazole derivative that has been found to have a number of biochemical and physiological effects, making it a useful tool for studying various biological processes.
作用機序
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopamine neurons in the brain. MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to the depletion of ATP and the generation of reactive oxygen species (ROS). This ultimately leads to the death of dopamine neurons in the brain.
Biochemical and Physiological Effects
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to the depletion of ATP and the generation of ROS. This ultimately leads to the death of dopamine neurons in the brain, making 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole a useful tool for studying Parkinson's disease.
実験室実験の利点と制限
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of mitochondrial complex I, making it a useful tool for studying Parkinson's disease. However, one limitation is that it is highly toxic and can cause irreversible damage to dopamine neurons in the brain.
将来の方向性
There are a number of future directions for research on 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole. One area of research is the development of new drugs that can target mitochondrial complex I without causing the toxic effects of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole. Another area of research is the use of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, research on the mechanism of action of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole could lead to new insights into the pathogenesis of Parkinson's disease.
合成法
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole can be synthesized using a variety of methods, including the condensation of 2-(1-methylpyrazol-4-yl)acetaldehyde and 4-(pyrazol-1-ylmethyl)thiosemicarbazide. Other methods include the reaction of 2-(1-methylpyrazol-4-yl)acetaldehyde with thiosemicarbazide followed by cyclization with sulfur.
科学的研究の応用
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has been widely used in scientific research as a tool for studying various biological processes. It has been found to have a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to the depletion of dopamine in the brain. This has made 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole a useful tool for studying Parkinson's disease.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-15-6-9(5-13-15)11-14-10(8-17-11)7-16-4-2-3-12-16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXECRIZXNBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)







![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
